

## Application Notes and Protocols: Formulation of Amlodipine in Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction:

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension and angina.[1][2] Despite its efficacy, conventional oral dosage forms can be associated with challenges such as first-pass metabolism, which affects bioavailability, and the need for frequent administration, which can impact patient compliance. [3][4] Novel drug delivery systems (NDDS) offer promising strategies to overcome these limitations by enhancing solubility, improving bioavailability, providing controlled or sustained release, and enabling targeted delivery.[5][6] This document provides detailed application notes and protocols for formulating amlodipine into various NDDS, intended for researchers, scientists, and drug development professionals.

# Amlodipine-Loaded Solid Lipid Nanoparticles (SLNs)

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room temperature.[7] They are a promising alternative to polymeric nanoparticles and emulsions for improving the oral bioavailability and providing sustained release of drugs like amlodipine.[6][8]

### **Quantitative Data Summary**



| Formula<br>tion<br>Code | Lipid                                 | Surfacta<br>nt(s)                 | Particle<br>Size<br>(nm) | Polydis<br>persity<br>Index<br>(PDI) | Zeta<br>Potentia<br>I (mV) | Entrap<br>ment<br>Efficien<br>cy (%) | Referen<br>ce |
|-------------------------|---------------------------------------|-----------------------------------|--------------------------|--------------------------------------|----------------------------|--------------------------------------|---------------|
| SLN<br>(Generic)        | Tristearin<br>, GMS,<br>Compritol     | Tween<br>80,<br>Poloxam<br>er 188 | 96.37 -<br>812.2         | 0.015 -<br>0.576                     | -3.19 to<br>-45.8          | Not<br>Specified                     | [8]           |
| ADB-<br>SLN             | Not<br>Specified                      | Not<br>Specified                  | 190.4 ± 1.6              | Not<br>Specified                     | Not<br>Specified           | 88 ± 1.4                             | [9]           |
| AMNLCo<br>pt            | Peceol<br>(liquid),<br>GMS<br>(solid) | Tween-<br>80                      | 123.8                    | Not<br>Specified                     | Not<br>Specified           | 88.11                                | [10]          |

GMS: Glycerol Monostearate; ADB-SLN: Amlodipine Besylate-Solid Lipid Nanoparticles; AMNLCopt: Optimized Amlodipine Nanostructured Lipid Carriers

# Experimental Protocol: Hot Homogenization Technique[8]

This protocol describes the preparation of Amlodipine Besylate-loaded SLNs using a hot homogenization method.

#### Materials:

- Amlodipine Besylate
- Lipid (e.g., Glyceryl Monostearate (GMS), Compritol 888, Tristearin)
- Stabilizer (e.g., Soy Lecithin)
- Surfactant(s) (e.g., Tween 80, Poloxamer 188)
- Purified Water



#### Procedure:

- Lipid Phase Preparation: Melt the lipid (e.g., GMS) by heating it in a beaker to approximately 5-10°C above its melting point.
- Drug Incorporation: Disperse the accurately weighed Amlodipine Besylate and soy lecithin into the molten lipid with continuous stirring until a clear solution is formed. Maintain the temperature.
- Aqueous Phase Preparation: Dissolve the surfactant(s) (e.g., Tween 80 and/or Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.
- Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 12,000 rpm) for 15-30 minutes to form a hot oil-in-water (o/w) emulsion.
- Nanoparticle Formation: Quickly disperse the resulting hot pre-emulsion in cold water (2-3°C) under constant stirring. This rapid cooling causes the lipid to precipitate, forming solid lipid nanoparticles.
- Washing and Collection: The SLN dispersion can be washed by centrifugation to remove
  excess surfactant and un-entrapped drug. The resulting pellet is then resuspended in a
  cryoprotectant solution and can be lyophilized for long-term storage.

### **Experimental Workflow: SLN Preparation**





Click to download full resolution via product page

Caption: Workflow for Amlodipine SLN preparation via hot homogenization.



## **Amlodipine-Loaded Polymeric Microspheres**

Polymeric microspheres are designed for the sustained release of drugs, which can decrease dosing frequency and improve bioavailability.[5]

**Quantitative Data Summary** 

| Formulati<br>on Code | Polymer(<br>s)    | Particle<br>Size (µm) | Drug Entrapme nt Efficiency (%) | Swelling<br>Index (%) | Cumulati<br>ve Drug<br>Release<br>(8h, %) | Referenc<br>e |
|----------------------|-------------------|-----------------------|---------------------------------|-----------------------|-------------------------------------------|---------------|
| F8                   | Chitosan,<br>HPMC | 110.12 ± 0.02         | 92.14 ± 0.02                    | 82.14 ± 0.02          | 84.21 ± 0.02                              | [5]           |

HPMC: Hydroxypropyl Methylcellulose

# Experimental Protocol: Solvent Evaporation (O/W Emulsion) Technique[5]

This protocol details the preparation of amlodipine-loaded microspheres using an oil-in-water (o/w) emulsion solvent evaporation method.

#### Materials:

- Amlodipine Besylate
- Polymers (e.g., Chitosan, HPMC)
- Solvent System (e.g., Dichloromethane (DCM) and Dimethylformamide (DMF) in a 1:1 ratio)
- Aqueous Phase (Purified water containing a surfactant, e.g., 0.02% Tween 80)

#### Procedure:

 Organic Phase Preparation: Accurately weigh and dissolve the Amlodipine Besylate and the polymers (e.g., Chitosan and HPMC) in the solvent mixture (DCM:DMF) at room temperature



to form a clear solution.

- Emulsification: Prepare the aqueous phase by dissolving Tween 80 in purified water. Pour the organic phase into the aqueous phase (e.g., 250 mL) while stirring. The temperature should be maintained between 30-40°C.
- Solvent Evaporation: Continue stirring the emulsion at a controlled speed (e.g., ranging agitation speed) for approximately 20-30 minutes. This allows the volatile organic solvent (DCM) to evaporate, leading to the precipitation and hardening of the polymeric microspheres.
- Collection and Washing: Collect the formed microspheres by filtration. Wash them repeatedly with purified water to remove any residual surfactant and un-entrapped drug.
- Drying: Dry the washed microspheres at room temperature or in a desiccator until a constant weight is achieved.

## **Experimental Workflow: Microsphere Preparation**





Click to download full resolution via product page

Caption: Workflow for Amlodipine microsphere preparation.



## **Amlodipine-Loaded Transdermal Patches**

Transdermal patches provide a non-invasive route for systemic drug delivery, avoiding first-pass metabolism and offering controlled drug release over an extended period.[4][11]

**Ouantitative Data Summary** 

| Formula<br>tion<br>Code | Polymer<br>(s)                              | Plasticiz<br>er      | Permeat<br>ion<br>Enhanc<br>er | Thickne<br>ss (mm) | Folding<br>Endura<br>nce | Cumulat<br>ive Drug<br>Release<br>(%) | Referen<br>ce |
|-------------------------|---------------------------------------------|----------------------|--------------------------------|--------------------|--------------------------|---------------------------------------|---------------|
| F8                      | НРМС                                        | PEG 200              | Olive<br>Oil/Euge<br>nol       | Not<br>Specified   | > 200                    | 39.95 (8<br>hrs)                      | [11]          |
| H7                      | HPMC<br>(2%)                                | Dibutylph<br>thalate | Not<br>Specified               | Not<br>Specified   | Not<br>Specified         | 99 (24<br>hrs)                        | [12]          |
| F14                     | HPMC,<br>SCMC,<br>Carbopol<br>P 934         | Not<br>Specified     | Not<br>Specified               | Not<br>Specified   | Not<br>Specified         | 80.1 (Not<br>Specified<br>)           | [4]           |
| A4                      | HPMC E-<br>15,<br>Eudragit<br>L100<br>(8:2) | Dibutyl<br>Phthalate | DMSO<br>(7%)                   | Not<br>Specified   | Not<br>Specified         | Optimum<br>Release                    | [13]          |

PEG: Polyethylene Glycol; SCMC: Sodium Carboxymethylcellulose; DMSO: Dimethyl Sulfoxide

### **Experimental Protocol: Solvent Casting Method[11][14]**

This protocol outlines the fabrication of matrix-type amlodipine transdermal patches.

#### Materials:

• Amlodipine Besylate



- Polymer (e.g., HPMC, Eudragit RS 100)
- Plasticizer (e.g., PEG 200, Dibutylphthalate)
- Permeation Enhancer (e.g., Olive Oil, Eugenol, DMSO)
- Solvent (e.g., Ethanol, Dichloromethane: Methanol 1:1)

#### Procedure:

- Polymer Solution Preparation: Weigh the required amount of polymer (e.g., HPMC) and dissolve it in a suitable solvent (e.g., 20 mL of ethanol). Allow the polymer to swell completely.
- Component Addition: To the polymer solution, add the plasticizer (e.g., PEG 200) and the permeation enhancer (e.g., Olive oil) under constant stirring.
- Drug Incorporation: Dissolve the accurately weighed Amlodipine Besylate in a small amount of solvent and add it to the polymer solution. Stir the mixture continuously to ensure uniform distribution of the drug.
- Casting: Pour the final solution into a petri dish or onto a flat casting surface lined with a backing membrane.
- Drying: Allow the solvent to evaporate slowly at room temperature for 24 hours. An inverted funnel can be placed over the petri dish to control the rate of evaporation.
- Patch Cutting and Storage: Once dried, the film is carefully removed from the casting surface. Cut the patch into desired sizes, wrap in aluminum foil, and store in a desiccator until further evaluation.

## **Experimental Workflow: Transdermal Patch Preparation**





Click to download full resolution via product page

Caption: Workflow for Amlodipine transdermal patch preparation.



## **Amlodipine-Loaded Microemulsions**

Microemulsions are thermodynamically stable, transparent, and isotropic systems of oil, water, surfactant, and co-surfactant.[14][15] They are explored for enhancing the solubility and transdermal or topical delivery of poorly soluble drugs like amlodipine.[16][17]

**Quantitative Data Summary** 

| Formulati<br>on Code  | Oil                | Surfactan<br>t | Co-<br>Surfactan<br>t | Globule<br>Size (nm) | Permeati<br>on Rate<br>(mg/cm²/<br>h) | Referenc<br>e |
|-----------------------|--------------------|----------------|-----------------------|----------------------|---------------------------------------|---------------|
| ME-1                  | Oleic Acid         | Tween 20       | Propylene<br>Glycol   | 155.4                | Not<br>Specified                      | [14]          |
| Microemuls<br>ion Gel | Labrafil M<br>2125 | Tween 60       | PEG-400               | Not<br>Specified     | 0.179 ±<br>0.30                       | [17]          |

# Experimental Protocol: Microemulsion Formulation[15] [18]

This protocol describes the development of an amlodipine microemulsion, typically involving solubility studies and construction of pseudo-ternary phase diagrams.

#### Materials:

- Amlodipine Besylate
- Oil (e.g., Oleic Acid, Labrafil M 2125)
- Surfactant (e.g., Tween 20, Tween 60)
- Co-surfactant (e.g., Propylene Glycol, PEG-400)
- Purified Water

#### Procedure:



#### · Component Screening:

- Solubility Study: Determine the solubility of Amlodipine Besylate in various oils,
   surfactants, and co-surfactants to select components with the highest solubilizing capacity.
- Constructing Pseudo-Ternary Phase Diagrams:
  - Prepare various mixtures of the selected surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
  - For each Smix ratio, mix with the selected oil at different weight ratios (e.g., from 1:9 to 9:1).
  - Titrate each oil/Smix mixture with water dropwise under gentle stirring.
  - Observe the mixture for transparency. The point at which the mixture becomes clear or transparent indicates the formation of a microemulsion.
  - Plot the percentages of oil, Smix, and water on a ternary phase diagram to identify the microemulsion existence region.
- Preparation of Amlodipine-Loaded Microemulsion:
  - Select a formulation from the stable microemulsion region identified in the phase diagram.
  - Prepare the mixture of oil and Smix.
  - Add the accurately weighed Amlodipine Besylate (e.g., 0.25% w/w) and stir until it dissolves completely.[17]
  - Add the required amount of water drop by drop while stirring to obtain a clear and transparent amlodipine-loaded microemulsion.

## Logical Relationship: Microemulsion Formulation





Click to download full resolution via product page

Caption: Logical workflow for developing an Amlodipine microemulsion.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. iajpr.com [iajpr.com]
- 2. iu.edu.jo [iu.edu.jo]
- 3. researchgate.net [researchgate.net]
- 4. jazindia.com [jazindia.com]
- 5. internationaljournal.org.in [internationaljournal.org.in]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.net [pharmacyjournal.net]
- 9. Topical amlodipine-loaded solid lipid nanoparticles for enhanced burn wound healing: A repurposed approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. jetir.org [jetir.org]
- 12. Formulation and evaluation of amlodipine transdermal patches using hydroxypropyl methylcellulose - IJNDD [ijndd.in]
- 13. ijpcsonline.com [ijpcsonline.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a stable microemulsion based delivery of amlodipine besylate: a promising approach for topical treatment of anal fissures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Formulation of Amlodipine in Novel Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available



at: [https://www.benchchem.com/product/b1667247#techniques-for-formulating-amlodipine-in-novel-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com